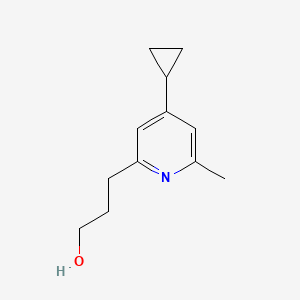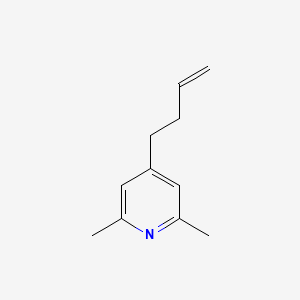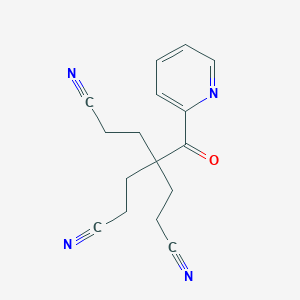
4-Methyl-1-(pentachlorophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1-(pentachlorophenyl)piperidine is a compound belonging to the piperidine class of chemicals. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many pharmaceuticals and natural products. The compound this compound is characterized by the presence of a methyl group at the fourth position and a pentachlorophenyl group attached to the nitrogen atom of the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-(pentachlorophenyl)piperidine typically involves the following steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors. One common method is the hydrogenation of pyridine over a molybdenum disulfide catalyst .
-
Introduction of the Methyl Group: : The methyl group can be introduced at the fourth position of the piperidine ring through alkylation reactions. This can be achieved using methylating agents such as methyl iodide in the presence of a base.
-
Attachment of the Pentachlorophenyl Group: : The pentachlorophenyl group can be attached to the nitrogen atom of the piperidine ring through nucleophilic substitution reactions. This involves the reaction of the piperidine derivative with pentachlorobenzene under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-(pentachlorophenyl)piperidine can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
-
Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced piperidine derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pentachlorophenyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted pentachlorophenyl derivatives.
Scientific Research Applications
4-Methyl-1-(pentachlorophenyl)piperidine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-1-(pentachlorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors in the body, modulating their activity and leading to various physiological effects.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Signal Transduction: It may influence signal transduction pathways, altering cellular responses and functions.
Comparison with Similar Compounds
4-Methyl-1-(pentachlorophenyl)piperidine can be compared with other similar compounds, such as:
Piperidine: The parent compound, which lacks the methyl and pentachlorophenyl groups.
4-Methylpiperidine: Similar structure but without the pentachlorophenyl group.
1-(Pentachlorophenyl)piperidine: Similar structure but without the methyl group.
Uniqueness
The presence of both the methyl group at the fourth position and the pentachlorophenyl group attached to the nitrogen atom makes this compound unique. These structural features may contribute to its distinct chemical and biological properties, differentiating it from other piperidine derivatives.
Properties
IUPAC Name |
4-methyl-1-(2,3,4,5,6-pentachlorophenyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl5N/c1-6-2-4-18(5-3-6)12-10(16)8(14)7(13)9(15)11(12)17/h6H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTWGTGUKBMSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl5N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethyl-1-(7H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B7780465.png)






![2-Methyl-4-(3-{[3-(2-methylpyridin-4-yl)propyl]sulfanyl}propyl)pyridine](/img/structure/B7780519.png)



![4-{3-[3-(2,6-Dimethylpyridin-4-yl)propoxy]propyl}-2,6-dimethylpyridine](/img/structure/B7780555.png)


